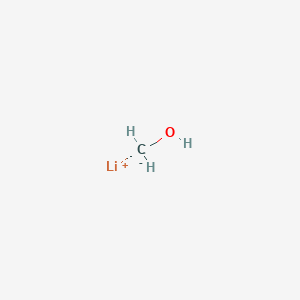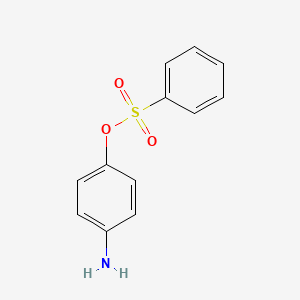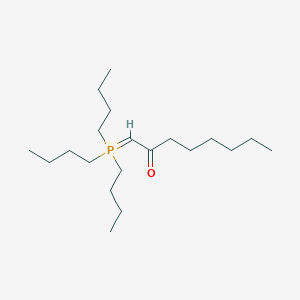
1-(Tributyl-lambda~5~-phosphanylidene)octan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tributyl-lambda~5~-phosphanylidene)octan-2-one is a chemical compound known for its unique structure and reactivity. It belongs to the class of phosphoranes, which are compounds containing a phosphorus atom bonded to four organic groups and one double-bonded substituent. This compound is particularly interesting due to its applications in organic synthesis and its role as a reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tributyl-lambda~5~-phosphanylidene)octan-2-one typically involves the reaction of tributylphosphine with an appropriate carbonyl compound under controlled conditions. One common method is the Wittig reaction, where the phosphorane reacts with a carbonyl compound to form an alkene and a phosphine oxide byproduct. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and may require the presence of a base such as sodium hydride to deprotonate the phosphorane and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Tributyl-lambda~5~-phosphanylidene)octan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in substitution reactions where one of the organic groups attached to the phosphorus atom is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphoranes depending on the reagents used.
Applications De Recherche Scientifique
1-(Tributyl-lambda~5~-phosphanylidene)octan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It may play a role in the development of pharmaceuticals through its use in the synthesis of drug intermediates.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 1-(Tributyl-lambda~5~-phosphanylidene)octan-2-one involves its role as a nucleophile in various chemical reactions. The phosphorus atom in the compound has a lone pair of electrons that can attack electrophilic centers in other molecules, facilitating reactions such as the Wittig reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic center being attacked.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Triphenyl-lambda~5~-phosphanylidene)propan-2-one: Similar in structure but with phenyl groups instead of butyl groups.
(Tributylphosphoranylidene)acetonitrile: Another phosphorane with a nitrile group instead of a ketone.
Uniqueness
1-(Tributyl-lambda~5~-phosphanylidene)octan-2-one is unique due to its specific combination of butyl groups and an octan-2-one backbone, which imparts distinct reactivity and properties compared to other phosphoranes. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
60886-60-4 |
|---|---|
Formule moléculaire |
C20H41OP |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
1-(tributyl-λ5-phosphanylidene)octan-2-one |
InChI |
InChI=1S/C20H41OP/c1-5-9-13-14-15-20(21)19-22(16-10-6-2,17-11-7-3)18-12-8-4/h19H,5-18H2,1-4H3 |
Clé InChI |
BSPHEPKKTQDOPL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)C=P(CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


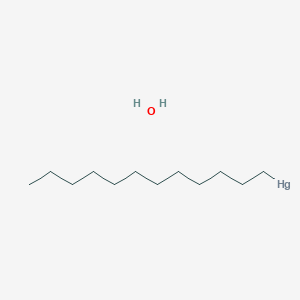



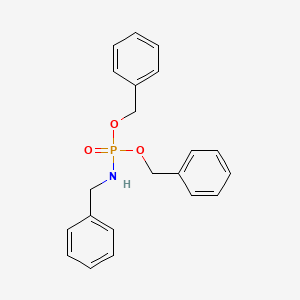
![Thieno[2,3-b]quinoline, 2,3-dihydro-4-methyl-](/img/structure/B14611579.png)
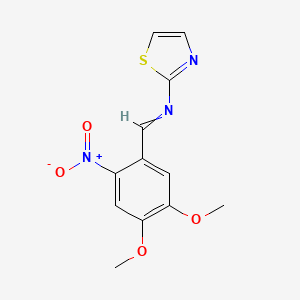
![1-Methyl-3,5-diphenyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazole](/img/structure/B14611589.png)
![5-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-2H-1,3-benzodioxole](/img/structure/B14611590.png)
